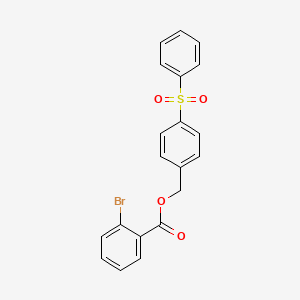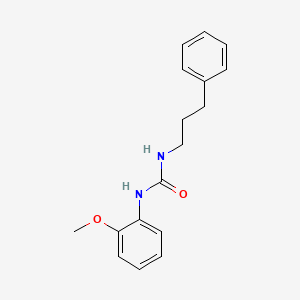
4-(phenylsulfonyl)benzyl 2-bromobenzoate
Vue d'ensemble
Description
4-(phenylsulfonyl)benzyl 2-bromobenzoate is a chemical compound that belongs to the class of sulfonyl-containing benzyl derivatives. It is widely used in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Applications De Recherche Scientifique
4-(phenylsulfonyl)benzyl 2-bromobenzoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and inflammation. In drug discovery, it has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In organic synthesis, it has been employed as a versatile reagent for the preparation of diverse functionalized molecules.
Mécanisme D'action
The mechanism of action of 4-(phenylsulfonyl)benzyl 2-bromobenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucose and lipid metabolism. It has also been reported to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(phenylsulfonyl)benzyl 2-bromobenzoate have been studied in various in vitro and in vivo models. In vitro studies have shown that it can inhibit the proliferation and migration of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. In vivo studies have shown that it can reduce inflammation, improve glucose tolerance, and decrease insulin resistance in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(phenylsulfonyl)benzyl 2-bromobenzoate is its versatility as a building block for the synthesis of diverse functionalized molecules. It can be easily modified to introduce various functional groups, which can be used to tune its pharmacological properties. Another advantage is its potential as a lead compound for the development of new drugs for the treatment of various diseases. However, one of the main limitations is its low solubility in water, which can make it difficult to use in certain biological assays.
Orientations Futures
There are several future directions that can be pursued in the study of 4-(phenylsulfonyl)benzyl 2-bromobenzoate. One direction is the development of new synthetic routes for the preparation of this compound and its analogs. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of new methods for the delivery of this compound to target tissues and cells could also be explored.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4S/c21-19-9-5-4-8-18(19)20(22)25-14-15-10-12-17(13-11-15)26(23,24)16-6-2-1-3-7-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWKOCICHNBACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)benzyl 2-bromobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4738216.png)
![N-allyl-2-{[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4738228.png)
![8-(4-ethylbenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4738241.png)

![N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4738256.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4738258.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-3-thiophenecarboxylate](/img/structure/B4738276.png)
![3,4-dimethyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4738289.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4738302.png)
![2-{[2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4738310.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4738316.png)
![2-{4-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4738321.png)
